2,4-Difluoro-3-hydroxybenzoic acid
Overview
Description
2,4-Difluoro-3-hydroxybenzoic acid is a benzene derivative with the molecular formula C7H4F2O3. This compound is part of the hydroxybenzoic acid family, which is known for its various biochemical and antioxidant properties . It is used in a variety of scientific and industrial applications due to its unique chemical structure and reactivity.
Mechanism of Action
Target of Action
Similar compounds like 2,4-dihydroxybenzoic acid have been shown to interact with p-hydroxybenzoate hydroxylase in organisms like pseudomonas aeruginosa .
Biochemical Pathways
Hydroxybenzoic acid derivatives, to which this compound belongs, are known to play roles in response to environmental stresses .
Biochemical Analysis
Biochemical Properties
2,4-Difluoro-3-hydroxybenzoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with enzymes involved in the phenylpropane biosynthetic pathway, such as CHS6 and SAMT . These interactions can lead to the inhibition or activation of specific biochemical pathways, thereby affecting the overall metabolic processes within the cell.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes such as YLS9 and ARF3, which are involved in the regulation of phenolic acid production . This modulation can lead to changes in cellular metabolism and overall cell function, impacting processes such as cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, it has been shown to inhibit the activity of certain enzymes in the phenylpropane biosynthetic pathway, leading to a decrease in the production of phenolic acids . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products can also have biological activity. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression. Toxic or adverse effects have been observed at high doses, including potential cytotoxicity and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the phenylpropane biosynthetic pathway. It interacts with enzymes such as CHS6 and SAMT, influencing the production of phenolic acids and other metabolites . These interactions can affect metabolic flux and the levels of various metabolites within the cell, thereby impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biological activity . Understanding the transport and distribution mechanisms is crucial for elucidating the compound’s effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function . For example, localization to the nucleus can enhance its effects on gene expression, while localization to the cytoplasm may impact metabolic processes.
Preparation Methods
The synthesis of 2,4-Difluoro-3-hydroxybenzoic acid can be achieved through several methods. One common synthetic route involves the methoxylation and deamination of 3,4,5-trifluoronitrobenzene . The process includes several steps such as nitration, esterification, reduction of nitro groups, diazotization, and hydrolysis . Industrial production methods often focus on optimizing yield and controlling reaction conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
2,4-Difluoro-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions often involve the use of reducing agents to convert nitro groups to amino groups.
Substitution: Halogenation and other substitution reactions are common, where fluorine atoms can be replaced by other functional groups.
Common reagents used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Difluoro-3-hydroxybenzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,4-Difluoro-3-hydroxybenzoic acid can be compared with other hydroxybenzoic acids such as:
- Salicylic acid
- p-Hydroxybenzoic acid
- Protocatechuic acid
- Gentisic acid
- 3,5-Dihydroxybenzoic acid
- Vanillic acid
- Syringic acid
- Gallic acid
- Ellagic acid
What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in specific applications where other hydroxybenzoic acids may not be as effective .
Properties
IUPAC Name |
2,4-difluoro-3-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDXPNZXVSSJRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475762 | |
Record name | 2,4-Difluoro-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30475762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91659-08-4 | |
Record name | 2,4-Difluoro-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30475762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthesis method described in the research paper for 2,4-Difluoro-3-hydroxybenzoic acid?
A1: The research paper [] outlines a novel synthesis method for this compound starting from 3,4,5-trifluoronitrobenzene. This method is particularly noteworthy due to its claimed advantages:
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